molecular formula C11H5F6NO B1325204 3,5-Bis(Trifluoromethyl)Benzoylacetonitrile CAS No. 267880-81-9

3,5-Bis(Trifluoromethyl)Benzoylacetonitrile

Cat. No.: B1325204
CAS No.: 267880-81-9
M. Wt: 281.15 g/mol
InChI Key: GFZFAQOKWZGMQL-UHFFFAOYSA-N
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Description

3,5-Bis(Trifluoromethyl)Benzoylacetonitrile is an organic compound with the molecular formula C11H5F6NO. It is characterized by the presence of two trifluoromethyl groups attached to a benzene ring, along with an acetonitrile group. This compound is known for its unique chemical properties and is used in various scientific research applications, particularly in the fields of chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis(Trifluoromethyl)Benzoylacetonitrile typically involves the reaction of methyl 3,5-bis(trifluoromethyl)benzoate with acetonitrile. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The process may involve the use of catalysts and specific solvents to facilitate the reaction[2][2].

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and yield[2][2].

Chemical Reactions Analysis

Types of Reactions

3,5-Bis(Trifluoromethyl)Benzoylacetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

3,5-Bis(Trifluoromethyl)Benzoylacetonitrile is used in various scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 3,5-Bis(Trifluoromethyl)Benzoylacetonitrile include:

Uniqueness

What sets this compound apart from these similar compounds is its specific combination of functional groups, which imparts unique chemical properties and reactivity. This makes it particularly valuable in applications requiring high thermal stability and resistance to chemical degradation .

Properties

IUPAC Name

3-[3,5-bis(trifluoromethyl)phenyl]-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5F6NO/c12-10(13,14)7-3-6(9(19)1-2-18)4-8(5-7)11(15,16)17/h3-5H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFZFAQOKWZGMQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5F6NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50645208
Record name 3-[3,5-Bis(trifluoromethyl)phenyl]-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

267880-81-9
Record name 3-[3,5-Bis(trifluoromethyl)phenyl]-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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